1-Isopropyl citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1-Isopropyl citrate can be synthesized through the esterification reaction between citric acid and isopropanol. The reaction typically involves heating citric acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion .

Industrial production methods often involve the use of continuous reactors to optimize the yield and purity of this compound. The commercial product is usually a mixture of monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate, with monoisopropyl citrate being the major component .

Análisis De Reacciones Químicas

1-Isopropyl citrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-Isopropyl citrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It serves as a metabolite in certain biological pathways and is studied for its role in cellular metabolism.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used as a plasticizer, solvent, and additive in various industrial processes

Mecanismo De Acción

The mechanism of action of 1-isopropyl citrate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in biochemical reactions. This property is utilized in various applications, including its use as an anticoagulant in medical settings .

Comparación Con Compuestos Similares

1-Isopropyl citrate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Citric acid: A widely used tricarboxylic acid with similar chemical properties but different applications.

Isopropyl myristate: Another ester used in cosmetics and pharmaceuticals, but with different functional groups and applications.

The uniqueness of this compound lies in its combination of carboxyl groups and isopropyl ester, which imparts specific chemical reactivity and versatility in various applications .

Actividad Biológica

1-Isopropyl citrate, a derivative of citric acid, has garnered attention for its potential biological activities and applications in various fields, including food technology and pharmaceuticals. This article explores the biological activity of this compound, summarizing key findings from recent studies, case reports, and relevant data.

Chemical Structure and Properties

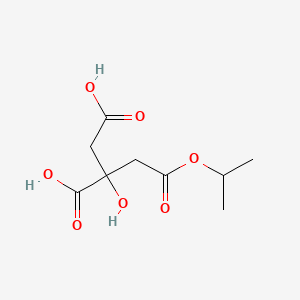

This compound is formed by the esterification of citric acid with isopropanol. Its chemical formula is C9H14O7, and it is characterized by a viscous, colorless syrup that may exhibit crystallization upon standing. The compound is more soluble in oils than citric acid, making it useful as a food additive and emulsifier .

1. Toxicological Studies

Toxicological evaluations have shown that this compound is generally well-tolerated in animal models. A feeding study involving male and female rats demonstrated that an isopropyl citrate ester mixture (27% isopropyl citrate) did not produce adverse effects at an intake of up to 0.78 g/day for males and 0.54 g/day for females over six weeks . Histopathological examinations revealed no abnormalities in high-dose groups.

| Study Type | Animal Model | Dosage | Duration | Findings |

|---|---|---|---|---|

| Feeding Study | Male/Female Rats | 0.78 g/day (males) | 6 weeks | No adverse effects observed |

| 0.54 g/day (females) | No histopathological abnormalities |

2. Metabolic Fate

The metabolic fate of this compound has been investigated through various pharmacokinetic studies. In one study, the compound was found to be nearly completely absorbed when administered to rats, indicating efficient bioavailability . Hydrolysis studies showed that the half-life of trihexyl citrate in rat serum varied with concentration, suggesting that metabolic rates may differ based on dosage .

3. Antimicrobial Activity

Recent research has highlighted the potential antimicrobial properties of citrate-based compounds, including this compound. Studies have indicated that poly(diol citrates), which include isopropyl citrate derivatives, exhibit significant antibacterial activity against various pathogens . This property may be attributed to their ability to disrupt bacterial cell membranes or inhibit metabolic processes.

Case Studies

Several case studies have documented the use of isopropyl citrate in clinical settings:

- Case Study on Dermal Absorption : A study examining the dermal absorption of antiseptics containing isopropyl alcohol (IPA) indicated that formulations with isopropyl citrate did not significantly increase systemic absorption compared to standard formulations . This suggests a favorable safety profile for topical applications.

- Food Technology Applications : In food science, isopropyl citrate has been utilized as a sequestering agent in antioxidant mixtures, enhancing the stability and shelf life of fatty foods without adverse effects on health .

Propiedades

Número CAS |

101396-15-0 |

|---|---|

Fórmula molecular |

C9H12O7-2 |

Peso molecular |

232.19 g/mol |

Nombre IUPAC |

2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioate |

InChI |

InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)/p-2 |

Clave InChI |

SKHXHUZZFVMERR-UHFFFAOYSA-L |

SMILES |

CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CC(C)OC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.